5-methyl-1-[3-(trifluoromethyl)phenyl]-3-{[3-(trifluoromethyl)phenyl]amino}-1,4,5,6-tetrahydro-2H-indol-2-one
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Overview
Description
5-METHYL-1-[3-(TRIFLUOROMETHYL)PHENYL]-3-{[3-(TRIFLUOROMETHYL)PHENYL]AMINO}-2,4,5,6-TETRAHYDRO-1H-INDOL-2-ONE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The presence of trifluoromethyl groups in the compound enhances its chemical stability and biological activity, making it a valuable molecule in pharmaceutical research .
Preparation Methods
One common method for introducing trifluoromethyl groups is radical trifluoromethylation, which involves the use of carbon-centered radical intermediates . The reaction conditions typically include the use of specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve scaling up these synthetic routes and optimizing reaction conditions to achieve higher yields and purity .
Chemical Reactions Analysis
5-METHYL-1-[3-(TRIFLUOROMETHYL)PHENYL]-3-{[3-(TRIFLUOROMETHYL)PHENYL]AMINO}-2,4,5,6-TETRAHYDRO-1H-INDOL-2-ONE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications due to its unique chemical structure and biological activity. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential antiviral, anticancer, and anti-inflammatory properties . The presence of trifluoromethyl groups enhances its ability to interact with biological targets, making it a promising candidate for drug development .
Mechanism of Action
The mechanism of action of 5-METHYL-1-[3-(TRIFLUOROMETHYL)PHENYL]-3-{[3-(TRIFLUOROMETHYL)PHENYL]AMINO}-2,4,5,6-TETRAHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways in the body. The trifluoromethyl groups enhance its binding affinity to these targets, leading to the modulation of various biological processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Compared to other indole derivatives, 5-METHYL-1-[3-(TRIFLUOROMETHYL)PHENYL]-3-{[3-(TRIFLUOROMETHYL)PHENYL]AMINO}-2,4,5,6-TETRAHYDRO-1H-INDOL-2-ONE stands out due to the presence of multiple trifluoromethyl groups, which enhance its chemical stability and biological activity. Similar compounds include other trifluoromethylated indole derivatives, which also exhibit diverse biological activities and have been studied for their potential therapeutic applications .
Properties
Molecular Formula |
C23H18F6N2O |
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Molecular Weight |
452.4 g/mol |
IUPAC Name |
5-methyl-3-[3-(trifluoromethyl)anilino]-1-[3-(trifluoromethyl)phenyl]-5,6-dihydro-4H-indol-2-one |
InChI |
InChI=1S/C23H18F6N2O/c1-13-8-9-19-18(10-13)20(30-16-6-2-4-14(11-16)22(24,25)26)21(32)31(19)17-7-3-5-15(12-17)23(27,28)29/h2-7,9,11-13,30H,8,10H2,1H3 |
InChI Key |
NBJPNSWFMHRPPA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC=C2C(=C(C(=O)N2C3=CC=CC(=C3)C(F)(F)F)NC4=CC=CC(=C4)C(F)(F)F)C1 |
Origin of Product |
United States |
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